molecular formula C17H16Br3NO3 B11113877 4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide

4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide

Cat. No.: B11113877
M. Wt: 522.0 g/mol
InChI Key: LBPBRQCBPCDVSR-UHFFFAOYSA-N
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Description

4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide is a synthetic organic compound with the molecular formula C17H16Br3NO3 and a molecular weight of 522.034 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a tribromoethyl group and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The tribromoethyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby affecting various cellular processes. The methoxyphenoxy group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs. Additionally, the tribromoethyl group provides a reactive site for further chemical modifications, allowing for the development of new derivatives with improved properties .

Properties

Molecular Formula

C17H16Br3NO3

Molecular Weight

522.0 g/mol

IUPAC Name

4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide

InChI

InChI=1S/C17H16Br3NO3/c1-11-3-5-12(6-4-11)15(22)21-16(17(18,19)20)24-14-9-7-13(23-2)8-10-14/h3-10,16H,1-2H3,(H,21,22)

InChI Key

LBPBRQCBPCDVSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=C(C=C2)OC

Origin of Product

United States

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